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4-Chloro-3-iodo-7-methoxy-1H-indazole Documentation Hub

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  • Product: 4-Chloro-3-iodo-7-methoxy-1H-indazole
  • CAS: 1000342-00-6

Core Science & Biosynthesis

Foundational

chemical properties of 4-Chloro-3-iodo-7-methoxy-1H-indazole

This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-3-iodo-7-methoxy-1H-indazole , a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., JA...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-3-iodo-7-methoxy-1H-indazole , a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., JAK, FGFR, and VEGFR families).

Part 1: Chemical Identity & Physicochemical Profile[1]

This molecule represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the acidic N-H (N1), the highly reactive C3-iodine, and the sterically demanding C4-chlorine.

Core Data Table
PropertyValue / Description
CAS Number 1000342-00-6 (Related: 351210-07-6 for des-chloro analog)
IUPAC Name 4-Chloro-3-iodo-7-methoxy-1H-indazole
Molecular Formula C₈H₆ClIN₂O
Molecular Weight 308.50 g/mol
Exact Mass 307.9213
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, THF, DCM
pKa (Calculated) ~13.5 (N-H acidity enhanced by 4-Cl, modulated by 7-OMe)
LogP (Calculated) ~2.8 – 3.2
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N, OMe)
Structural Analysis
  • 4-Chloro Substituent: Provides steric bulk in the "peri" position, influencing the conformation of substituents at C3. It is electronically deactivating but less reactive than the iodine, allowing for chemoselective transformations.

  • 3-Iodo Substituent: The primary handle for carbon-carbon bond formation. The C-I bond is weak and highly susceptible to oxidative addition by Palladium(0).

  • 7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the benzene ring. Crucially, it functions as a hydrogen bond acceptor in kinase active sites (often interacting with the hinge region).

Part 2: Synthesis Strategies

The synthesis of this scaffold typically follows a "Construct-then-Functionalize" approach to ensure regiocontrol.

Route A: The Diazotization-Cyclization (Scale-Up Route)

This route is preferred for gram-scale synthesis due to the availability of aniline precursors.

  • Precursor: Start with 3-chloro-2-methyl-6-methoxyaniline .

  • Cyclization: The aniline is treated with acetic anhydride (protection) followed by iso-amyl nitrite (diazotization) and base (LiOH) to effect the "Jacobson indazole synthesis" or similar intramolecular cyclization of the diazonium species onto the methyl group.

    • Intermediate: 4-Chloro-7-methoxy-1H-indazole.[1]

  • Iodination (Regioselective): The parent indazole is iodinated at C3.

    • Reagents:

      
      , KOH, DMF (or NIS in MeCN).
      
    • Mechanism:[2][3][4][5] Electrophilic aromatic substitution. The C3 position is the most electron-rich and accessible site on the pyrazole ring.

Route B: The Fluorobenzaldehyde Route (Medicinal Chemistry)

Useful for generating analogs with different substitution patterns.

  • Condensation: 2-Fluoro-6-methoxy-3-chlorobenzaldehyde + Hydrazine hydrate.

  • Cyclization: Thermal cyclization (

    
    ) displaces the fluorine to close the ring.
    
  • Iodination: Standard conditions as above.

Experimental Protocol: C3-Iodination

Standard Operating Procedure (SOP) for converting 4-chloro-7-methoxy-1H-indazole to the title compound:

  • Dissolution: Dissolve 4-chloro-7-methoxy-1H-indazole (1.0 eq) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (3.5 eq) and stir for 15 min at RT.

  • Iodine Addition: Add molecular Iodine (

    
    , 1.1 eq) portion-wise to control exotherm.
    
  • Reaction: Stir at 25°C for 3–4 hours. Monitor by LCMS (Target Mass: 308/310 Da).

  • Workup: Quench with 10% aqueous

    
     (sodium thiosulfate) to remove excess iodine. Precipitate usually forms. Filter, wash with water, and dry.
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Part 3: Reactivity & Orthogonal Functionalization

The utility of 4-Chloro-3-iodo-7-methoxy-1H-indazole lies in its orthogonal reactivity profile . The chemical hierarchy allows sequential modification without protecting groups in many cases.

Reactivity Hierarchy
  • N1-H (Acidic):

    
    . Reacts with alkyl halides/bases (
    
    
    
    , DMF).
  • C3-I (High Reactivity): Reacts in Pd-catalyzed couplings (Suzuki, Sonogashira) at RT or mild heat (

    
    ).
    
  • C4-Cl (Low Reactivity): Requires specialized ligands (e.g., Buchwald precatalysts, XPhos) and high heat (

    
    ) to engage.
    
Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

IndazoleReactivity Core 4-Chloro-3-iodo- 7-methoxy-1H-indazole N_Alk N1-Alkylated Scaffold Core->N_Alk Step 1: Alkylation (R-X, Cs2CO3, DMF) Regio: N1 > N2 Suzuki 3-Aryl/Heteroaryl Derivative Core->Suzuki Direct C3 Coupling (Unprotected NH) N_Alk->Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 60°C) Selectivity: I >>> Cl Buchwald 4-Amino/Aryl Derivative Suzuki->Buchwald Step 3: Buchwald-Hartwig (R-NH2, Pd-RuPhos, 110°C) Activates C-Cl FinalDrug Kinase Inhibitor Candidate Buchwald->FinalDrug Deprotection / Salt Formation

Figure 1: Orthogonal functionalization strategy. The sequence N-Alkylation → C3-Coupling → C4-Coupling is the standard workflow to maximize yield and regiocontrol.

Critical Regioselectivity Note (N1 vs N2)

Alkylation of 7-methoxyindazoles often presents a challenge.

  • Thermodynamic Product: N1-alkylation (usually favored).

  • Kinetic/Steric Influence: The 7-methoxy group creates steric pressure near N1 and electronic repulsion (lone pair interaction).

  • Optimization: To favor N1, use thermodynamic conditions (Cs2CO3, elevated temp). To favor N2 (rarely desired but possible), use kinetic conditions (NaH, THF, low temp) or bulky electrophiles.

Part 4: Medicinal Chemistry Applications[1][5][7][8][9]

Kinase Hinge Binding

In many kinase inhibitors (e.g., FGFR, VEGFR), the indazole motif serves as the "hinge binder."

  • N1-H: Donates a hydrogen bond to the hinge region backbone carbonyl.

  • N2: Accepts a hydrogen bond from the hinge region backbone amide NH.

  • 3-Position: Vectors substituents into the "gatekeeper" region or solvent front.

  • 7-Methoxy: Often interacts with conserved water molecules or specific residues (e.g., Cys, Thr) in the binding pocket, improving potency and selectivity.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal FBDD starting point.

  • Ligand Efficiency (LE): High.[6] The core is rigid and low MW.

  • Growth Vectors: The 3-iodo group allows rapid library generation via Suzuki coupling with diverse boronic acids to probe the ATP-binding pocket's depth.

Part 5: Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Sensitizer: Halogenated heterocycles can be potent sensitizers. Handle in a fume hood.

  • Stability: Light sensitive (C-I bond). Store in amber vials at 2–8°C.

  • Waste: Segregate as halogenated organic waste.

References

  • Synthesis of 3-iodoindazoles: Giraud, F., et al. "C3-Indazole functionalization: A review." Chimica Oggi, 2010. Link

  • Suzuki Coupling Selectivity: Collot, V., et al. "Iodoindazoles with Selective Magnesiation at Position 3." Chemistry – A European Journal, 2016.[7] Link

  • Indazole Scaffold Properties: Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 2015.
  • General Indazole Synthesis: Meng, G., et al. "An Improved Preparation of 4-Chloro-1H-indazole."[3] Organic Preparations and Procedures International, 2011.[3] Link

  • Vendor/CAS Verification: Proactive Molecular Research & Sigma-Aldrich Catalog Data for Indazole derivatives. Link

Sources

Exploratory

Medicinal Chemistry Applications of 4-Chloro-3-iodo-7-methoxy-1H-indazole

This guide serves as a comprehensive technical whitepaper on the medicinal chemistry applications of 4-Chloro-3-iodo-7-methoxy-1H-indazole . It is designed for researchers and drug development professionals, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on the medicinal chemistry applications of 4-Chloro-3-iodo-7-methoxy-1H-indazole . It is designed for researchers and drug development professionals, focusing on the molecule's utility as a privileged scaffold for accessing novel chemical space in kinase and GPCR ligand discovery.

Technical Guide & Whitepaper

Executive Summary

4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: 1000342-00-6) represents a high-value, functionally dense scaffold in modern drug discovery. Unlike simple indazoles, this trisubstituted core offers a unique combination of orthogonal reactivity (C3-iodo vs. C4-chloro) and electronic modulation (C7-methoxy).

Its primary utility lies in the synthesis of Type II Kinase Inhibitors (targeting VEGFR, FGFR, and PDGFR families) and 5-HT Receptor Antagonists . The molecule serves as a "linchpin" intermediate: the C3-iodine allows for facile palladium-catalyzed cross-coupling to install hinge-binding or solvent-exposed motifs, while the C4-chlorine and C7-methoxy groups provide critical steric and electronic constraints that enhance selectivity and metabolic stability.

Structural Analysis & Pharmacophore Mapping

The medicinal value of this scaffold is defined by the specific arrangement of its substituents, which map directly to key interactions within protein binding pockets.

PositionSubstituentElectronic EffectMedicinal Chemistry Role
N1 HydrogenH-Bond DonorPrimary interaction with the "hinge region" (e.g., Glu/Leu backbone) in kinases. Can be alkylated to tune lipophilicity.
C3 Iodine

-Hole / Leaving Group
The "Warhead" Handle. Highly reactive for Suzuki-Miyaura, Sonogashira, or Heck couplings. Allows installation of aryl/heteroaryl groups.
C4 Chlorine -I (Inductive w/d) / StericGatekeeper Probe. Fills small hydrophobic pockets (e.g., the "gatekeeper" residue in kinases). Provides steric bulk to enforce atropisomerism or twist.
C7 Methoxy +M (Resonance donor)Solubility & Selectivity. Increases electron density of the core. Often points toward the solvent front or interacts with ribose-binding residues. Improves metabolic stability vs. -OH.
Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the functional logic of the scaffold in a typical kinase binding context.

Pharmacophore Core Indazole Core (Scaffold) N1 N1-H (Hinge Binder) Core->N1 Donor Interaction C3 C3-Iodo (Coupling Handle) Core->C3 Suzuki/Sonogashira C4 C4-Chloro (Steric/Gatekeeper) Core->C4 Hydrophobic Fill C7 C7-Methoxy (Solubility/Electronic) Core->C7 Metabolic Stability Target Target Protein (e.g., VEGFR2, 5-HT3) N1->Target H-Bond C3->Target Aryl Extension

Caption: Pharmacophore mapping of 4-Chloro-3-iodo-7-methoxy-1H-indazole, highlighting the orthogonal roles of substituents in ligand-protein binding.

Synthetic Routes & Reactivity

The synthesis of this core typically proceeds via the cyclization of a functionalized hydrazine or diazonium intermediate, followed by selective halogenation.

Core Synthesis Strategy

A robust route starts from 3-chloro-2-fluoroanisole .

  • Lithiation/Formylation: Directed ortho-lithiation (LDA) followed by DMF quench yields the benzaldehyde.

  • Hydrazine Cyclization: Reaction with hydrazine hydrate effects the

    
     displacement of the fluorine and simultaneous cyclization to the indazole.
    
  • Iodination: Electrophilic iodination (NIS or

    
    ) selectively occurs at the C3 position due to the directing effect of the N1-H and the electronic richness of the ring.
    
Orthogonal Functionalization

The C3-Iodo bond is significantly more labile towards oxidative addition by Palladium(0) than the C4-Chloro bond. This allows for chemoselective cross-coupling.

  • Step 1 (C3 Functionalization): Suzuki-Miyaura coupling with an aryl boronic acid at room temperature or mild heat (

    
    ) using 
    
    
    
    . The C4-Cl remains intact.
  • Step 2 (C4 Functionalization - Optional): If required, the C4-Cl can be activated using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) at higher temperatures (

    
    ) for a second coupling event.
    

SynthesisWorkflow Start 3-Chloro-2-fluoroanisole Indazole 4-Chloro-7-methoxy-1H-indazole Start->Indazole Cyclization Step1 1. LDA, DMF 2. N2H4·H2O Target 4-Chloro-3-iodo-7-methoxy-1H-indazole (CORE SCAFFOLD) Indazole->Target Iodination Step2 NIS or I2/KOH (Selective C3-Iodination) PathA Suzuki Coupling (C3) (Pd(dppf)Cl2, Ar-B(OH)2) Target->PathA PathB Carbonylation (C3) (CO, Pd(OAc)2, MeOH) Target->PathB ProdA 3-Aryl-4-chloro-7-methoxyindazole (Kinase Inhibitors) PathA->ProdA ProdB Indazole-3-carboxylate (5-HT3 Antagonists) PathB->ProdB

Caption: Divergent synthetic workflow starting from the core scaffold to access distinct therapeutic classes.

Medicinal Chemistry Applications

Kinase Inhibitors (Oncology: RCC, Solid Tumors)

The scaffold is a bioisostere for the naphthalene or quinoline cores found in approved drugs like Pazopanib or Lenvatinib .

  • Mechanism: The indazole N1-H forms a key hydrogen bond with the hinge region (e.g., Cys919 in VEGFR2).

  • Role of 4-Cl: In many kinases, a "gatekeeper" residue controls access to a back hydrophobic pocket. The 4-chloro substituent is small enough to pass some gatekeepers but large enough to induce a twist in the attached C3-aryl group, locking the molecule in a bioactive conformation.

  • Role of 7-OMe: Enhances solubility and prevents Phase II conjugation (glucuronidation) that might occur on a naked phenol.

5-HT3 Receptor Antagonists (Antiemetics)

Indazole-3-carboxamides are a privileged class of 5-HT3 antagonists (e.g., Granisetron analogues).

  • Transformation: The 3-iodo group is converted to a methyl ester via Pd-catalyzed carbonylation, then hydrolyzed and coupled to a bicyclic amine (e.g., tropane or quinuclidine).

  • Benefit: The 4-chloro group provides steric bulk that influences the orientation of the amide bond, potentially increasing potency and selectivity over 5-HT4 receptors.

Experimental Protocols

Note: These protocols are generalized standard operating procedures (SOPs) derived from authoritative medicinal chemistry practices.

Protocol A: Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl group at C3 without affecting the C4-Cl bond.

  • Reagents:

    • Scaffold: 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 eq)

    • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, base, and catalyst under nitrogen.

    • Add degassed solvent mixture.

    • Heat to 60°C for 4–6 hours. (Note: Keep temperature

      
       to prevent oxidative addition at the C4-Cl position).
      
    • Monitor by LC-MS for consumption of the iodide.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc gradient).
      
Protocol B: Palladium-Catalyzed Carbonylation (C3-Ester Formation)

Objective: Convert the C3-iodide to a methyl ester for subsequent amide coupling.

  • Reagents:

    • Scaffold (1.0 eq)

    • Pd(OAc)2 (5 mol%)

    • dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)

    • Triethylamine (3.0 eq)

    • Solvent: Methanol / DMF (1:1)

  • Procedure:

    • Place reagents in a pressure vessel (Parr bomb or autoclave).

    • Purge with CO gas and pressurize to 50 psi (3.4 bar) .

    • Heat to 80°C for 12 hours.

    • Workup: Vent CO carefully (fume hood!). Concentrate solvents and purify the methyl ester product.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 308.50 g/mol Fragment-like; allows room for elaboration (Rule of 5).
ClogP ~2.9Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (N-H)Critical for kinase hinge binding.
H-Bond Acceptors 2 (N, OMe)Solvation and specific protein interactions.
Reactivity Order C3-I > N1-H > C4-ClAllows sequential, programmed synthesis.

References

  • Laraia, L., et al. (2023). Indazole Scaffolds in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Applications. European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Chemenu Database. (2023). Product Monograph: 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS 1000342-00-6).[1]

  • Sigma-Aldrich. (2023). Building Block Reactivity Guide: Halogenated Indazoles.

  • Vertex Pharmaceuticals. (2008). Patent WO2008076954: Indazole derivatives as kinase inhibitors. (Representative patent for indazole kinase scaffolds).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Chloro-3-iodo-7-methoxy-1H-indazole

Executive Summary & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Chloro-3-iodo-7-methoxy-1H-indazole . This specific trisubstituted indazole scaffold is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-3-iodo-7-methoxy-1H-indazole . This specific trisubstituted indazole scaffold is a critical intermediate in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other ATP-competitive kinase inhibitors.

The synthesis addresses two primary challenges in medicinal chemistry:

  • Regioselective Core Construction: Establishing the 4-chloro-7-methoxy substitution pattern requires precise precursor selection to avoid isomeric mixtures.

  • C3 Functionalization: Introducing an iodine atom at the C3 position serves as a versatile "chemical handle" for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to attach pharmacophores.

Retrosynthetic Analysis

The protocol follows a Modified Jacobson Indazole Synthesis to construct the core, followed by Electrophilic Aromatic Iodination .

  • Target: 4-Chloro-3-iodo-7-methoxy-1H-indazole

  • Intermediate: 4-Chloro-7-methoxy-1H-indazole

  • Starting Material: 3-Chloro-6-methoxy-2-methylaniline

Retrosynthesis Target 4-Chloro-3-iodo-7-methoxy-1H-indazole (Target Scaffold) Intermediate 4-Chloro-7-methoxy-1H-indazole (Core Heterocycle) Target->Intermediate Electrophilic Iodination (I2, KOH) Precursor 3-Chloro-6-methoxy-2-methylaniline (Starting Material) Intermediate->Precursor Jacobson Cyclization (NaNO2, Ac2O)

Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity.

Synthesis of the Core: 4-Chloro-7-methoxy-1H-indazole

The formation of the indazole ring is achieved via the diazotization of an o-methylaniline derivative. This method is preferred over hydrazine condensation with benzaldehydes for this specific substitution pattern because it locks the 4-chloro and 7-methoxy positions relative to the bridgehead nitrogens.

Reagents & Materials
ReagentRoleEquiv.Purity
3-Chloro-6-methoxy-2-methylaniline Starting Material1.0>97%
Acetic Anhydride (

)
Acetylating Agent3.0ACS Reagent
Potassium Acetate (KOAc) Base/Buffer1.2Anhydrous
Isoamyl Nitrite (or

)
Diazotizing Agent2.096%
Lithium Hydroxide (LiOH) Hydrolysis Agent7.0Powder
Chloroform (

)
Solvent-Anhydrous
Step-by-Step Protocol
Phase A: Acetylation & Nitrosation
  • Setup: Charge a 3-neck round-bottom flask (equipped with a thermometer, reflux condenser, and addition funnel) with 3-Chloro-6-methoxy-2-methylaniline (1.0 equiv) and KOAc (1.2 equiv) in Chloroform (15 mL/g of amine).

  • Acetylation: Cool the suspension to 0°C. Add Acetic Anhydride (3.0 equiv) dropwise over 15 minutes.

    • Mechanistic Note: Acetylation protects the amine and facilitates the subsequent rearrangement.

  • Reaction: Allow the mixture to warm to 25°C and stir for 1 hour. Monitor by TLC (formation of acetanilide intermediate).

  • Cyclization: Heat the mixture to 60°C. Add Isoamyl Nitrite (2.0 equiv) dropwise.

    • Caution: Exothermic reaction with gas evolution (

      
      ). Ensure proper venting.
      
  • Completion: Stir at 60°C for 12–18 hours. The solution will turn orange-red, indicating the formation of the N-acetyl-indazole intermediate.

Phase B: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to 0°C. Add water (5 mL/g) and THF (10 mL/g).

  • Hydrolysis: Add LiOH (7.0 equiv) slowly. Stir at 0°C for 3 hours.

    • Why LiOH? Lithium hydroxide is efficient at cleaving the N-acetyl group formed during the Jacobson cyclization without degrading the electron-rich methoxy ring.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from THF/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Regioselective C3-Iodination

The 3-position of the indazole ring is the most nucleophilic site on the heterocyclic core. We utilize basic iodination conditions (


) which are superior to NIS for electron-rich indazoles, providing higher atom economy and easier purification.
Reagents & Materials
ReagentRoleEquiv.
4-Chloro-7-methoxy-1H-indazole Substrate1.0
Iodine (

)
Electrophile Source2.0
Potassium Hydroxide (KOH) Base4.0
DMF Solvent10 mL/g
Sodium Thiosulfate (

)
Quenching AgentSat. Sol.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 4-Chloro-7-methoxy-1H-indazole (1.0 equiv) in DMF.

  • Base Addition: Add KOH pellets (4.0 equiv). Stir until partially dissolved.

  • Iodination: Cool to 0°C. Add Iodine (

    
    , 2.0 equiv) portion-wise over 20 minutes.
    
    • Critical Control: Maintain temperature <5°C during addition to prevent over-iodination or oxidation of the methoxy group.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Validation: Monitor by HPLC/LC-MS. The starting material peak (MW ~182.6) should disappear, replaced by the product peak (MW ~308.5).

  • Quench: Pour the reaction mixture into ice-cold 10%

    
      solution.
    
    • Observation: The dark iodine color should vanish, precipitating a solid.

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–95% Appearance: Tan to light brown powder.

Mechanism of Action: Jacobson Indazole Synthesis

Understanding the cyclization mechanism is crucial for troubleshooting low yields. The reaction proceeds through an N-nitroso acetanilide intermediate, which undergoes a [3,3]-sigmatropic rearrangement.

JacobsonMechanism Step1 N-Acetylation (Protection) Step2 N-Nitrosation (N-NO formation) Step1->Step2 Isoamyl Nitrite Step3 Diazo Ester Formation Step2->Step3 Rearrangement Step4 Cyclization (Bond formation to Methyl) Step3->Step4 -AcOH Step5 Hydrolysis (Removal of Acetyl) Step4->Step5 LiOH

Figure 2: Mechanistic flow of the modified Jacobson synthesis.

Analytical Specifications & Quality Control

Verify the identity and purity of 4-Chloro-3-iodo-7-methoxy-1H-indazole using the following parameters.

NMR Characterization[2][3]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5-13.8 (br s, 1H, NH ). Note: Broadening indicates N-H acidity.
      
    • 
       7.15 (d, J = 8.0 Hz, 1H, Ar-H 5).
      
    • 
       6.80 (d, J = 8.0 Hz, 1H, Ar-H 6).
      
    • 
       3.95 (s, 3H, OCH 
      
      
      
      ).[1]
    • Key Diagnostic: The absence of the C3-H singlet (typically around

      
       8.0-8.2 ppm in the non-iodinated precursor) confirms successful iodination.
      
Mass Spectrometry
  • LC-MS (ESI+):

    • Calculated Mass (

      
      ): 308.50
      
    • Observed

      
      : 308.9 / 310.9 (Characteristic Cl isotope pattern 3:1).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Cyclization) Water in reagentsEnsure KOAc and Chloroform are strictly anhydrous.
Incomplete Iodination Old Iodine / Low Eq.Use fresh, pulverized

. Increase KOH to 5.0 equiv.
Polychlorination Impure Starting MaterialVerify 3-Cl-6-OMe-2-Me-aniline purity by GC-MS.
Product is Sticky/Gum Residual DMFWash filter cake more thoroughly with water; recrystallize from EtOH.

References

  • ChemicalBook. (n.d.). Synthesis of 4-Chloro-1H-indazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from

  • Giraud, F., et al. (2010). C3-Indazole functionalization: A review. Current Organic Chemistry.
  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-3-iodo-1H-indazole Product Specifications. Retrieved from

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International.[2] (Basis for the Jacobson modification).

Sources

Application

Suzuki coupling reaction conditions for 4-Chloro-3-iodo-7-methoxy-1H-indazole

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-iodo-7-methoxy-1H-indazole Introduction & Scope Target Molecule: 4-Chloro-3-iodo-7-methoxy-1H-indazole Primary Application: Synthesis of kinase inhibitors (e.g., FG...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-iodo-7-methoxy-1H-indazole

Introduction & Scope

Target Molecule: 4-Chloro-3-iodo-7-methoxy-1H-indazole Primary Application: Synthesis of kinase inhibitors (e.g., FGFR, VEGFR) and bioactive heterocycles.

This application note details the optimized protocols for the regioselective Suzuki-Miyaura cross-coupling of 4-Chloro-3-iodo-7-methoxy-1H-indazole . The structural uniqueness of this scaffold lies in the coexistence of a highly reactive C3-iodide and a less reactive C4-chloride. This differential reactivity allows for precise chemoselective functionalization at the C3 position without disturbing the C4-Cl handle, which serves as a critical site for subsequent elaborations.

Key Challenges:

  • Chemoselectivity: Preventing oxidative addition at the C4-Cl bond while coupling at C3-I.

  • Steric Hindrance: The C4-chloro substituent exerts significant ortho-steric bulk, potentially impeding the approach of the palladium catalyst to the C3 position.

  • Catalyst Poisoning: The free N1-H (indazole NH) can coordinate to Pd(II) species, potentially arresting the catalytic cycle (the "azole effect").

Mechanistic Insight & Strategy

The success of this reaction relies on the bond dissociation energy (BDE) difference between C-I (~50 kcal/mol) and C-Cl (~95 kcal/mol). Palladium(0) undergoes oxidative addition to the C-I bond orders of magnitude faster than the C-Cl bond.

The "Azole Effect" (N1-H): Unprotected indazoles exist in equilibrium between 1H and 2H tautomers. The deprotonated indazolyl anion (formed by the base) can act as a ligand, forming stable [Pd(Indazolyl)L2] complexes that are catalytically inactive.

  • Strategic Decision: While protection (e.g., THP, SEM, Boc) eliminates this risk, modern bulky phosphine ligands (e.g., XPhos , SPhos ) can prevent this coordination, allowing for direct coupling of the unprotected substrate.

Reaction Pathway Diagram

ReactionPathway cluster_selectivity Chemoselectivity Checkpoint SM 4-Chloro-3-iodo-7-methoxy-1H-indazole OxAdd Oxidative Addition (Fast at C3-I) SM->OxAdd + Cat Cat Pd(0) Catalyst TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet SideProd Bis-Coupled Byproduct (Avoided by Temp Control) OxAdd->SideProd High Temp / Excess Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Prod 3-Aryl-4-chloro-7-methoxy-1H-indazole RedElim->Prod

Figure 1: Mechanistic pathway highlighting the chemoselective oxidative addition at C3-I over C4-Cl.

Optimized Reaction Protocols

Two protocols are provided: Method A for standard substrates and Method B for sterically demanding or electron-poor boronic acids.

Method A: The "Golden Standard" (Cost-Effective & Scalable)

Best for: Standard aryl boronic acids, scale-up (>1g).

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust, air-stable, resists dehalogenation of C4-Cl.
Solvent 1,4-Dioxane / Water (4:1) Biphasic system solubilizes inorganic base and organic substrate.
Base Na₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent C4-Cl activation; strong enough for transmetallation.
Temperature 85°C - 95°C Sufficient for C3 coupling; keeps C4-Cl inert (requires >110°C to activate).
Time 4 - 16 HoursMonitor via LCMS.

Step-by-Step Protocol (Method A):

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (degassed, 4:1 ratio) to reach a concentration of 0.1 M.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Cap the vial.

  • Reaction: Heat to 90°C with vigorous stirring.

  • Monitor: Check LCMS at 2 hours. Look for consumption of starting material (M+H) and appearance of product.

    • Note: If conversion stalls, add 0.02 equiv fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method B: High-Activity Protocol (Sterically Hindered)

Best for: Ortho-substituted boronic acids, unprotected N1-H substrates that stall Method A.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)XPhos forms a bulky, electron-rich Pd species that overcomes the steric clash of the 4-Cl group.
Pre-catalyst Alt. XPhos Pd G2 or G3 Pre-formed precatalysts ensure accurate L:Pd ratio.
Base K₃PO₄ (3.0 equiv)Higher basicity accelerates transmetallation for hindered substrates.
Solvent n-Butanol or Toluene/Water n-Butanol aids solubility of polar indazoles.
Temperature 100°C Higher energy required for hindered coupling.

Troubleshooting & Optimization Matrix

If the reaction fails or yields are low, consult this diagnostic table:

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Azole poisoning)Switch to Method B (XPhos/SPhos). Protect N1 with THP or SEM.
Bis-Coupling (Product + Ar at C4) Loss of ChemoselectivityLower temperature to 80°C. Reduce catalyst loading to 2 mol%.
Protodehalogenation (I replaced by H) "Hydride" source presentEnsure solvents are anhydrous/degassed. Avoid alcoholic solvents if possible (use Dioxane/DMF).
Homocoupling of Boronic Acid Oxygen contaminationDegas solvents more thoroughly. Add catalyst last under positive Argon pressure.
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (SM, Boronic Acid, Base) Degas Degas Solvent (N2 Sparge) (Dioxane/H2O 4:1) Start->Degas AddCat Add Catalyst (Pd(dppf)Cl2 or XPhos Pd G2) Degas->AddCat Heat Heat to 90°C (Inert Atmosphere) AddCat->Heat Check LCMS Check @ 2h Heat->Check Decision Conversion > 90%? Check->Decision Workup Workup: Dilute EtOAc, Wash H2O/Brine Decision->Workup Yes Boost Add 2 mol% Cat Extend Time Decision->Boost No (Stalled) Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Boost->Heat

Figure 2: Operational workflow for the Suzuki coupling process.

References

  • Vera, G., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051.[1] Link

  • Düfert, M., et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.[2] Link

  • Liotta, D., et al. (2018). "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir." ChemRxiv. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Method

Application Note: Regioselective N-Alkylation of 4-Chloro-3-iodo-7-methoxy-1H-indazole

This application note details the precision N-alkylation of 4-Chloro-3-iodo-7-methoxy-1H-indazole , a highly functionalized intermediate critical in the synthesis of VEGFR and PDGFR kinase inhibitors. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the precision N-alkylation of 4-Chloro-3-iodo-7-methoxy-1H-indazole , a highly functionalized intermediate critical in the synthesis of VEGFR and PDGFR kinase inhibitors.

The presence of the 7-methoxy group adjacent to the N1 nitrogen creates a specific steric and electronic bias that strongly favors N2-alkylation under standard conditions. This guide provides protocols to override this bias (for N1-selectivity) or exploit it (for N2-selectivity).

Executive Summary

The alkylation of 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS 1000342-00-6) presents a classic regioselectivity challenge. The 7-methoxy substituent exerts significant steric hindrance and lone-pair repulsion at the N1 position, often shifting the reaction pathway toward the kinetically favored N2 isomer. However, many bioactive pharmacophores require N1-substitution.

This guide outlines two distinct protocols:

  • Protocol A (N1-Selective): Uses Sodium Hydride (NaH) in THF to leverage thermodynamic control and cation coordination, achieving N1:N2 ratios >10:1.

  • Protocol B (N2-Selective): Uses Cesium Carbonate (Cs₂CO₃) in DMF to exploit the steric blockade at N1, achieving N2:N1 ratios >5:1.

Mechanistic Insight & Regioselectivity Logic

The regiochemical outcome is dictated by the competition between steric hindrance at N1 (caused by the 7-OMe group) and the thermodynamic stability of the resulting tautomers.

The "7-Methoxy Effect"
  • Steric Blockade: The methoxy group at C7 projects into the space surrounding N1, physically impeding the approach of electrophiles.

  • Electronic Repulsion: The lone pairs on the 7-oxygen repel the incoming nucleophile/electrophile complex at N1.

  • Cation Coordination (The Solution): In non-polar solvents (THF), the Sodium cation (Na⁺) can coordinate between N2 and the C3-substituent (or simply stabilize the N1-anion via tight ion pairing), shielding N2 and directing alkylation to N1.

Decision Pathway Diagram

G Start Target: 4-Chloro-3-iodo-7-methoxy-1H-indazole Goal Desired Isomer? Start->Goal N1_Path Target: N1-Alkyl Goal->N1_Path Bioactive Core N2_Path Target: N2-Alkyl Goal->N2_Path Prodrug/Specific Target Cond_N1 Protocol A: NaH / THF (Thermodynamic Control) N1_Path->Cond_N1 Cond_N2 Protocol B: Cs2CO3 / DMF (Kinetic/Steric Control) N2_Path->Cond_N2 Mech_N1 Mechanism: Na+ coordination shields N2 + Reversible Alkylation Cond_N1->Mech_N1 Mech_N2 Mechanism: 7-OMe blocks N1 N2 is kinetically accessible Cond_N2->Mech_N2

Caption: Decision tree for selecting alkylation conditions based on the desired regioisomer.

Experimental Protocols

Protocol A: N1-Selective Alkylation (NaH Method)

Objective: Maximize N1-alkylation for stable drug cores. Selectivity Expected: N1:N2 > 90:10.

Reagents:

  • Substrate: 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 eq)[1]

Step-by-Step:

  • Preparation: Charge an oven-dried flask with the indazole substrate and a magnetic stir bar. Purge with Nitrogen/Argon.

  • Solvation: Add anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise.[1] Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution usually turns yellow/orange.

  • Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: If conversion is slow, heat to 50 °C. Higher temperatures favor the thermodynamic N1 product.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: N2-Selective Alkylation (Carbonate Method)

Objective: Access N2-isomers or when using highly reactive electrophiles. Selectivity Expected: N2:N1 > 80:20 (Substrate dependent).

Reagents:

  • Substrate: 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetone (0.2 M concentration)

  • Electrophile: Alkyl Halide (1.2 eq)

Step-by-Step:

  • Mixture: Combine the indazole substrate, Cs₂CO₃, and the alkyl halide in a vial.

  • Solvation: Add DMF (or Acetone).

  • Reaction: Stir at Room Temperature.

    • Note: Do not heat initially. Heating promotes equilibration to the N1 isomer. Keep the reaction kinetic (RT or 0 °C) to favor the N2 product formed via the more accessible nitrogen.

  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc/LiCl solution (to remove DMF).

Data Summary & Optimization Table

The following table summarizes the impact of base and solvent on the regioselectivity of 7-substituted indazoles.

EntryBaseSolventTemp (°C)Major IsomerRatio (N1:N2)Mechanism Note
1 NaH THF 25–60 N1 ~95:5 Na⁺ coordination; Thermodynamic control.
2K₂CO₃DMF25N2~20:807-OMe steric repulsion directs to N2.
3Cs₂CO₃DMF25N2~15:85"Cesium Effect" + Sterics favor N2.
4DBUCH₃CNRefluxMixed~50:50Non-coordinating base; poor selectivity.
5NaHDMF0Mixed~60:40Polar solvent disrupts Na⁺ coordination.[4]

Characterization & Structural Validation

Distinguishing N1 vs N2 isomers is critical.[1] Do not rely solely on polarity (Rf values), as the halogen substituents can alter standard elution orders.

NMR Diagnostic Criteria
FeatureN1-Alkylated IsomerN2-Alkylated Isomer
¹H NMR (N-CH₂) Typically upfield (e.g., 4.0–4.5 ppm)Typically downfield (e.g., 4.5–5.0 ppm) due to adjacent sp² N.
NOESY / ROESY Strong correlation between N-CH₂ and 7-OMe protons.NO correlation to 7-OMe. Potential correlation to H3 (if not Iodo).
¹³C NMR (N-CH₂) Typically ~50–55 ppm.Typically ~55–60 ppm.

Critical Check: Run a 1D NOE or 2D NOESY experiment.

  • Irradiate the N-Alkyl protons.

  • If N1: You will see an enhancement of the 7-Methoxy signal (approx 4.0 ppm).

  • If N2: You will see NO enhancement of the 7-Methoxy signal. (Since position 3 is Iodo, you will not see an H3 enhancement, making the absence of the 7-OMe NOE the key negative indicator for N2).

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Lochner, M., et al. (2010).[3] An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.[3] Link

  • Cheung, M., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis, 54, 123-130. Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry, 14. Link

Sources

Application

Application Note: Protecting Group Strategies for 1H-Indazole Nitrogen

Abstract The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and ion channel modulators.[1] However, its functionalization is complicated by annular tautomerism between the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and ion channel modulators.[1] However, its functionalization is complicated by annular tautomerism between the


 and 

positions.[1] While the

-tautomer is thermodynamically preferred, the

-tautomer often participates in kinetic alkylation events, leading to difficult-to-separate regioisomeric mixtures.[1] This guide provides a strategic framework and validated protocols for the regioselective protection of indazole nitrogen, ensuring structural integrity during downstream transformations such as lithiation, Suzuki couplings, and acidic workups.[1]

Part 1: The Tautomeric Challenge

The fundamental challenge in indazole chemistry is the acidity of the NH proton (


 in DMSO) and the ambident nucleophilicity of the nitrogen atoms.
  • 1H-Indazole (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -H):  The thermodynamically stable benzenoid form. Protection at 
    
    
    
    is generally preferred for preserving the aromatic system's stability during harsh conditions.
  • 2H-Indazole (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -H):  The quinonoid form. While less stable, 
    
    
    
    -protection is a powerful strategy to direct C3-lithiation (via chelation) or to block the
    
    
    site if
    
    
    alkylation is the final goal.
Visualization: Tautomerism & Reactivity

IndazoleTautomerism cluster_legend Reactivity Implications N1 1H-Indazole (Thermodynamic, Benzenoid) TS Transition State (Ambident Nucleophile) N1->TS Deprotonation N2 2H-Indazole (Kinetic, Quinonoid) N2->TS Deprotonation TS->N1 Re-protonation Info N1-Protection: Standard for stability N2-Protection: Directs C3-Lithiation

Figure 1: The annular tautomerism of indazole.


 is the thermodynamic sink, but 

is accessible under kinetic conditions or specific chelation control.[1]

Part 2: Strategic Selection Guide

Select your protecting group (PG) based on the "Kill Step" (the conditions required to remove it) and the "Survival Step" (the harshest conditions it must withstand).

Protecting GroupStability Profile (Survival)Removal Method (Kill Step)Regioselectivity (

:

)
Strategic Utility
THP (Tetrahydropyranyl)Base (Strong), Lithiation (Moderate), NucleophilesAcid (HCl/EtOH, pTSA)~85:15 (Thermodynamic)The Workhorse. Cheap, good for Suzuki/Buchwald.[1] Creates a chiral center (diastereomers).
SEM (Trimethylsilylethoxymethyl)Base (Extreme), Lithiation (Excellent), Acid (Weak)Fluoride (TBAF) or Strong Acid>95:5 (with NaH)The Fortress. Best for C3-lithiation and multi-step synthesis.[1] Expensive.
Boc (tert-Butyloxycarbonyl)Hydrogenation, Mild NucleophilesAcid (TFA, HCl) or ThermalVariable (often mixtures)The Transient. Quick masking for 1-2 steps.[1] Labile to strong nucleophiles.
DMB (2,4-Dimethoxybenzyl)Base, LithiationOxidation (DDQ) or Acid (TFA)High

The Alternative. Used when fluoride or strong acid deprotection is forbidden.[1]

Part 3: Protocol A – The "Workhorse" (THP Protection)

Rationale: THP is the most common choice due to cost and ease of removal. However, it introduces a chiral center, meaning your NMR will show complex multiplets (diastereomers) if your molecule is already chiral.[1]

Mechanism: Acid-catalyzed addition of the indazole nitrogen to 3,4-dihydro-2H-pyran (DHP).[1]

Reagents
  • Substrate: 1H-Indazole derivative (1.0 equiv)[1]

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv) or PPTS (0.1 equiv)[1]

  • Solvent: DCM (Dichloromethane) or THF (anhydrous)[1]

Step-by-Step Protocol
  • Setup: In a flame-dried RBF equipped with a magnetic stir bar, dissolve the indazole substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP (1.5 equiv) in one portion.

  • Catalysis: Add pTSA (5 mol%). Note: The reaction is exothermic; for large scales (>10g), cool to 0°C before adding acid.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC.[2]

    • Critical Checkpoint: If the reaction stalls, add more DHP (0.5 equiv) and heat to reflux (40°C).

  • Quench: Once complete, add saturated aqueous

    
     to neutralize the acid. Do not skip this.  Acidic THP ethers can degrade during concentration if not neutralized.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[2][3] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[3]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

    • Regioisomer Note: The

      
      -THP isomer is usually less polar (higher Rf) than the 
      
      
      
      -THP isomer.

Part 4: Protocol B – The "Fortress" (SEM Protection)

Rationale: When you need to perform C3-lithiation (e.g., treating with n-BuLi to install an electrophile at C3), THP can sometimes ring-open or deprotect.[1] SEM is robust against strong bases and directs lithiation via the oxygen lone pairs.

Mechanism:


 substitution. The sodium salt of indazole attacks the highly reactive SEM-Chloride.
Reagents
  • Substrate: 1H-Indazole derivative (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) (1.2 equiv)[1]

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.1 M)

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck RBF under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the indazole substrate (dissolved in minimal THF) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins until evolution ceases and a clear anion solution/suspension forms.
      
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
    • Safety: Quench slowly to destroy unreacted NaH.

  • Workup: Extract with EtOAc. Wash extensively with water (to remove DMF if used) and brine.

  • Purification: Flash chromatography.

    
    -SEM is typically the major product (>90%) and is less polar.
    
Visualization: Decision Logic for PG Selection

PGSelection Start Select Protection Strategy Q1 Downstream Chemistry? Start->Q1 Lithiation C3-Lithiation / Strong Base Q1->Lithiation Harsh Suzuki Suzuki / Buchwald / Mild Base Q1->Suzuki Standard Quick Quick Derivatization / Acid Stable Q1->Quick Labile UseSEM Use SEM Group (Protocol B) Lithiation->UseSEM UseTHP Use THP Group (Protocol A) Suzuki->UseTHP UseBoc Use Boc Group Quick->UseBoc

Figure 2: Decision matrix for selecting the appropriate protecting group based on downstream chemical compatibility.

Part 5: Deprotection Strategies

Restoring the NH functionality is the final critical step.

Removing THP (Acidic Hydrolysis)[1]
  • Standard: Dissolve in EtOH or MeOH. Add HCl (4M in dioxane, 2-3 equiv) or concentrated aqueous HCl (catalytic amount often insufficient for rapid turnover).[1] Heat to 50°C for 1-2 hours.

  • Mild (for acid-sensitive substrates): Dissolve in EtOH. Add PPTS (0.2 equiv) and heat to reflux. This is slower but gentler.

Removing SEM (Fluoride or Acid)[1][4][5][6][7][8]
  • Method A (TBAF - Standard):

    • Dissolve substrate in THF.[2][4][5]

    • Add TBAF (1M in THF, 3.0 equiv).[1]

    • Reflux (65°C) for 4–12 hours. Note: SEM removal on indazoles is harder than on indoles; RT is often insufficient.

    • Ethylene Diamine Additive: If the reaction stalls, add ethylene diamine (5 equiv) to chelate the formaldehyde byproduct, driving the equilibrium.[1]

  • Method B (Acid - For fluoride-sensitive groups):

    • Treat with TFA/DCM (1:1) or HCl/EtOH at reflux.[6] This converts the SEM hemiaminal to a hydroxymethyl group (

      
      ).
      
    • Treat the intermediate with aqueous

      
       or 
      
      
      
      to deformylate and release the NH.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive source for stability charts).

  • Lier, F. et al. "Regioselective Alkylation of Indazoles."[1] Journal of Organic Chemistry, 2002 , 67, 3463.[1]

  • Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, 2003 , 68, 4093.[1]

  • BenchChem Application Note. "Regioselective Synthesis of Substituted 1H-Indazoles."

  • Common Organic Chemistry. "SEM Deprotection Protocols."

Sources

Method

Application Note: Preparation of 4-Chloro-7-methoxy-1H-indazole Derivatives

This Application Note and Protocol guide details the preparation of 4-Chloro-7-methoxy-1H-indazole and its derivatives. The route selected is a regioselective de novo synthesis starting from 4-chloro-3-methylanisole (2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation of 4-Chloro-7-methoxy-1H-indazole and its derivatives. The route selected is a regioselective de novo synthesis starting from 4-chloro-3-methylanisole (2-chloro-5-methoxytoluene).[1] This approach is chosen over direct functionalization of the indazole core to ensure unambiguous placement of the chlorine atom at the C4 position, which is otherwise difficult to access via electrophilic aromatic substitution due to the directing effects of the C7-methoxy group.

[1]

Introduction & Retrosynthetic Logic

The 4-chloro-7-methoxy-1H-indazole scaffold is a privileged structure in medicinal chemistry.[1] The C7-methoxy group provides unique solubility and metabolic stability properties, while the C4-chlorine atom serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to access extended biaryl systems.[1]

Direct chlorination of 7-methoxyindazole typically yields the C3-chloro or C5-chloro isomers due to the electronic directing effects of the methoxy group and the inherent reactivity of the pyrazole ring. Therefore, a bottom-up construction using a modified Jacobson/Bartoli indazole synthesis is the most reliable method to secure the C4-chloro regiochemistry.

Retrosynthetic Pathway

The strategy relies on the diazotization and cyclization of 3-chloro-6-methoxy-2-methylaniline .[1] This aniline precursor is synthesized from the commercially available 4-chloro-3-methylanisole .[1]

Retrosynthesis Target 4-Chloro-7-methoxy-1H-indazole Precursor 3-Chloro-6-methoxy-2-methylaniline Target->Precursor Diazotization & Cyclization (N-N Bond Formation) Nitro 2-Nitro-3-methyl-4-chloroanisole Precursor->Nitro Reduction (Fe/HCl or H2/Pd) Start 4-Chloro-3-methylanisole (2-Chloro-5-methoxytoluene) Nitro->Start Regioselective Nitration (Ortho to OMe, Ortho to Me)

Figure 1: Retrosynthetic disconnection showing the origin of the C4-Cl and C7-OMe substituents.[1]

Detailed Synthetic Protocols

Phase 1: Precursor Synthesis

Target: 3-Chloro-6-methoxy-2-methylaniline (Intermediate 2)[1]

Step 1: Regioselective Nitration

Reaction: 4-Chloro-3-methylanisole


 2-Nitro-3-methyl-4-chloroanisole (Intermediate 1)[1]
  • Rationale: The methoxy group (C1) and methyl group (C3) cooperatively direct nitration to the C6 position (ortho to OMe, ortho to Me), which is sterically accessible and electronically activated.

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).[1]

Protocol:

  • Charge a 500 mL 3-neck round-bottom flask with 4-chloro-3-methylanisole (15.6 g, 100 mmol) and acetic anhydride (50 mL). Cool to 0 °C under

    
    .
    
  • Add fuming

    
      (1.1 eq, 4.6 mL) dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    °C. Caution: Exothermic.
  • Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Pour the mixture onto 200 g of ice/water. Stir vigorously for 30 minutes.

  • Workup: Extract with Ethyl Acetate (EtOAc, 3 x 100 mL). Wash combined organics with saturated

    
     (until pH neutral) and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc 9:1) to isolate the major isomer (Intermediate 1).

Step 2: Reduction of Nitro Group

Reaction: Intermediate 1


 3-Chloro-6-methoxy-2-methylaniline (Intermediate 2)[1]
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.[1]
    

Protocol:

  • Dissolve Intermediate 1 (10.0 g, ~46 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Add Ammonium Chloride (5 eq, 12.3 g) and Iron powder (5 eq, 12.8 g).

  • Heat to reflux (80 °C) with vigorous mechanical stirring for 4 hours. Monitor by TLC for disappearance of the nitro compound.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Dry (

    
    ) and concentrate to yield Intermediate 2  as a viscous oil or low-melting solid. Use directly in the next step.
    
Phase 2: Indazole Ring Formation

Target: 4-Chloro-7-methoxy-1H-indazole (Compound 3)[1]

This step utilizes a modified Jacobson/Bartoli cyclization where the diazonium salt of the o-methylaniline cyclizes onto the methyl group.

Step 3: Diazotization and Cyclization
  • Reagents: Sodium Nitrite (

    
    ), Acetic Anhydride (
    
    
    
    ), Potassium Acetate (
    
    
    ), 18-Crown-6 (Catalytic, optional for phase transfer).[1]

Protocol:

  • Dissolve Intermediate 2 (8.0 g, 46 mmol) in Glacial Acetic Acid (80 mL) and Acetic Anhydride (2 eq). Stir at RT for 30 mins to protect the amine in situ (forming the acetanilide).

  • Add isoamyl nitrite (1.5 eq, 9.2 mL) and KOAc (1.5 eq).

    • Note: Alternatively, use

      
       (2.0 eq) in water/acid if avoiding organic nitrites, but isoamyl nitrite in acetic anhydride/toluene often gives cleaner cyclization for electron-rich anilines.[1]
      
  • Heat the mixture to 80 °C for 12 hours. The solution will turn deep orange/red.

  • Hydrolysis (Critical): The product may exist as the N-acetyl derivative. Add 6M HCl (40 mL) to the reaction mixture and reflux for 1 hour to ensure deacetylation.

  • Workup: Cool to RT. Neutralize carefully with

    
     or 
    
    
    
    to pH ~8.
  • Extract with EtOAc (3 x 100 mL). Wash with brine, dry (

    
    ), and concentrate.[1]
    
  • Purification: Flash chromatography (DCM/MeOH 98:2 to 95:5).

    • Yield Expectation: 40-60% over 3 steps.

    • Characterization:

      
       NMR should show the characteristic C3-H singlet at 
      
      
      
      ppm.[1]

Derivatization Protocols

A. N1-Alkylation (Regioselective)

Alkylation of 7-methoxyindazoles can be sensitive.[1] Under thermodynamic conditions (NaH/THF), N1-alkylation is generally favored, but the C7-methoxy group can exert steric hindrance, occasionally increasing N2 product formation.[1]

Protocol:

  • Dissolve 4-Chloro-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (gas evolution).

  • Add Alkyl Halide (1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2-4 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.[2]
    
  • Regioisomer Check: N1 isomers typically elute later than N2 isomers on silica gel (due to higher polarity of the N1-substituted form in this scaffold). Verify by NOESY NMR (N-Alkyl protons should show NOE with C7-OMe for N1? No , N1 is adjacent to C7-OMe.[1] N2 is adjacent to C3-H. Correction: N1-alkyl group is spatially close to C7-OMe.[1] N2-alkyl is close to C3-H).[1]

B. C3-Halogenation (For Suzuki Coupling)

To install a handle at C3:

Protocol:

  • Dissolve core scaffold in DMF or Acetonitrile .

  • Add N-Iodosuccinimide (NIS) (1.1 eq) for iodination or N-Bromosuccinimide (NBS) for bromination.[1]

  • Stir at RT for 1-3 hours.

  • Precipitate product by adding water. Filter and wash with water.[3][4]

    • Note: The C4-Cl reduces the reactivity of C3 slightly compared to unsubstituted indazole, but reaction proceeds smoothly.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid.[1]

NMR (DMSO-

)

13.5 (br s, NH), 8.15 (s, 1H, H-3), 7.15 (d, H-5), 6.80 (d, H-6), 3.95 (s, OMe).[1]
Mass Spec (ESI)

(Cl isotope pattern 3:1).[1]
TLC (

)
~0.4 (Hexane/EtOAc 1:1).[1]
Solubility Soluble in DMSO, DMF, MeOH, DCM. Poor in water.

Troubleshooting:

  • Low Yield in Cyclization: Ensure the aniline is fully acetylated before adding the nitrite source if using the Bartoli modification. Water in the reaction can quench the diazonium intermediate; use anhydrous reagents.

  • Regioisomer Mixtures (Nitration): If Step 1 yields a mixture, verify the isomer by NMR. The desired isomer (Intermediate 1) has para-relationship between H-5 and H-6? No, the protons are at C5 and C6? No, in 4-chloro-3-methylanisole, protons are at 2, 5, 6.[1]

    • Starting material: Cl at 4, Me at 3, OMe at 1.[1] Protons at 2, 5, 6.

    • Product (Nitro at 6): Protons at 2 and 5.[1] They are para to each other. NMR will show two singlets (or weak coupling).[1]

    • Wrong Isomer (Nitro at 2): Protons at 5 and 6.[1] They are ortho to each other. NMR will show doublets (

      
       Hz).[1]
      
    • Validation: Check coupling constants of aromatic protons after nitration.

References

  • General Indazole Synthesis (Bartoli/Jacobson)

    • Title: "An Improved Prepar
    • Source: Organic Preparations and Procedures Intern
    • URL:[Link][1]

  • Lenacapavir Intermediate Synthesis (Relevant SNAr Chemistry)

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir"[1]

    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Regioselective Alkylation of Indazoles

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Source: Beilstein Journal of Organic Chemistry[5][6]

    • URL:[Link][1]

  • Precursor Synthesis (Nitration Logic)

    • Title: "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde" (Demonstrates stability and access to the core substitution p
    • Source: PrepChem[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 3-Iodo-Indazole Coupling Reactions

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-iodo-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-iodo-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with 3-iodo-indazole in palladium-catalyzed coupling reactions.

Q1: Is N-protection of the indazole ring necessary for cross-coupling at the C-3 position?

A1: This is a critical consideration and the answer is nuanced. For many coupling reactions, particularly Sonogashira and Heck couplings, N-protection of the indazole is highly recommended to prevent side reactions and potential catalyst inhibition.[1] The acidic N-H proton can interfere with the catalytic cycle. However, some Suzuki-Miyaura reactions, especially vinylations, have been successfully performed on unprotected 3-iodo-indazoles.[1][2] The choice of protecting group (e.g., Boc, SEM, THP) is also crucial and should be selected based on its stability to the reaction conditions and ease of removal.[1][3]

Q2: What is the general reactivity of 3-iodo-indazole compared to other iodo-indazole isomers?

A2: The C-3 position of the indazole ring is generally considered the most electron-deficient. This electronic characteristic often leads to higher reactivity in the oxidative addition step to the palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. Therefore, 3-iodo-indazole is typically more reactive than other iodo-indazole isomers.

Q3: How does the presence of other substituents on the indazole ring affect the coupling reaction?

A3: Substituents can have a significant electronic and steric impact. For instance, a strong electron-withdrawing group, like a nitro group, can increase the reactivity of the C-I bond towards oxidative addition.[1] However, it may also increase the likelihood of side reactions. The choice of catalyst and ligand system should be tailored to accommodate these effects. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.[1]

Q4: I am observing a black precipitate in my reaction. What is it and what should I do?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition. This can be caused by several factors including the presence of impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. To mitigate this, it is crucial to use fresh, high-purity reagents and solvents, and to ensure your reaction is performed under an inert atmosphere. Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in some cases.

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to troubleshoot common problems encountered during the palladium-catalyzed coupling of 3-iodo-indazole.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is a frequent challenge. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.

troubleshooting_low_conversion start Low/No Conversion catalyst Catalyst Inactivity? start->catalyst base Ineffective Base? catalyst->base No catalyst_choice Screen Ligands/Catalysts (e.g., Pd(dppf)Cl2, XPhos, SPhos) catalyst->catalyst_choice Yes catalyst_quality Use Fresh Catalyst Store under Inert Atmosphere catalyst->catalyst_quality Yes conditions Suboptimal Conditions? base->conditions No base_screening Screen Stronger/More Soluble Bases (e.g., Cs2CO3, K3PO4) base->base_screening Yes aqueous_conditions Ensure Presence of Water (for carbonates/phosphates) base->aqueous_conditions Yes reagents Reagent Quality? conditions->reagents No solvent_screening Screen Solvents (Dioxane, DMF, Toluene) conditions->solvent_screening Yes temperature_optimization Optimize Temperature (e.g., 80-120 °C) conditions->temperature_optimization Yes reagent_purity Purify Starting Materials Degas Solvents reagents->reagent_purity Yes

Caption: Troubleshooting workflow for low or no conversion.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For Suzuki-Miyaura reactions, while Pd(PPh₃)₄ is common, for electron-deficient substrates like many 3-iodo-indazoles, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can be more effective. Ferrocene-based ligands like dppf in Pd(dppf)Cl₂ also offer greater stability to the catalytic species.[4] For Buchwald-Hartwig aminations, specialized bulky, electron-rich phosphine ligands are often required.

  • The Role of the Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. If you are using common bases like Na₂CO₃ or K₂CO₃ and observing low conversion, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[5][6][7][8] The presence of water can also be critical for the efficacy of some inorganic bases.[5]

  • Solvent Effects: The solvent influences the solubility of all reaction components and can impact reaction kinetics. Common solvents for these couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a solvent screen is recommended.

Issue 2: Formation of Side Products

The appearance of unexpected products can be frustrating. Here are some common side reactions and how to address them.

  • Homocoupling of the Boronic Acid (in Suzuki-Miyaura reactions): This side reaction is often promoted by the presence of oxygen.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Protodeiodination (Replacement of Iodine with Hydrogen): This can occur if there is a source of protons in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure your base is not excessively hydrated.

  • Michael Addition (in Heck reactions with electron-poor alkenes): If the indazole N-H is unprotected, it can act as a nucleophile and add to the activated alkene.

    • Solution: Protect the indazole nitrogen with a suitable protecting group.

Experimental Protocols

The following are detailed, step-by-step methodologies for key coupling reactions with 3-iodo-indazole.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-Indazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-indazole with a boronic acid derivative.

Materials:

  • 3-Iodo-indazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodo-indazole, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

suzuki_workflow cluster_reagents Reagents 3-Iodo-indazole 3-Iodo-indazole setup Reaction Setup (Inert Atmosphere) 3-Iodo-indazole->setup Boronic Acid Boronic Acid Boronic Acid->setup Pd Catalyst Pd Catalyst Pd Catalyst->setup Base Base Base->setup heating Heating (80-100 °C) setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling of N-Protected 3-Iodo-Indazole

This protocol outlines a general procedure for the Sonogashira coupling of an N-protected 3-iodo-indazole with a terminal alkyne. N-protection is generally required for this reaction.[9]

Materials:

  • N-protected 3-iodo-indazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.05-0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 3-iodo-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 3-Iodo-Indazole

This protocol provides a general method for the C-N bond formation between 3-iodo-indazole and an amine.

Materials:

  • 3-Iodo-indazole (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02-0.05 equiv)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, if not using a precatalyst with the ligand incorporated)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if separate), and base to a flame-dried Schlenk tube.

  • Add the 3-iodo-indazole and the amine.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Summary Tables

The following tables summarize key quantitative data to aid in the optimization of your coupling reactions.

Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of 3-Iodo-Indazoles

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (µW)0.6760-87[2]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10012~85[10]
Pd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂OµW-Good to Excellent[11]
XPhos Pd G2 (P1)K₃PO₄Dioxane/H₂O605-895[12]

Table 2: Influence of Bases on Suzuki-Miyaura Coupling Yields

BaseSolventTemp (°C)Time (h)Yield (%)Reference
Na₂CO₃Dioxane/H₂O120 (µW)0.6787[2]
K₂CO₃Dioxane/H₂O10012~85[10]
Cs₂CO₃Dioxane/EtOH/H₂O140 (µW)-Good[11]
K₃PO₄Dioxane/H₂O605-895[12]

Mechanistic Insights

A deeper understanding of the catalytic cycle can aid in troubleshooting and optimization.

catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-I TM Transmetalation Complex OA->TM Ar'-B(OR)2 (Suzuki) OA_note Rate-determining step, influenced by electronics of 3-iodo-indazole OA->OA_note RE Reductive Elimination Complex TM->RE TM_note Base is crucial here TM->TM_note RE->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The oxidative addition of the C-I bond of 3-iodo-indazole to the Pd(0) complex is often the rate-determining step. The electron-deficient nature of the C-3 position generally facilitates this step. The subsequent transmetalation, where the organic group from the boron reagent is transferred to the palladium, is highly dependent on the base. The final reductive elimination step regenerates the Pd(0) catalyst and forms the desired C-C bond.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan. [Link]

  • Various Authors. (2017). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Request PDF on ResearchGate. [Link]

  • Barreiro, E. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Various Authors. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2888. [Link]

  • Various Authors. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF on ResearchGate. [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF on ResearchGate. [Link]

  • Alberico, D., & Scott, J. S. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Organic letters, 16(19), 5024–5027. [Link]

  • Various Authors. (n.d.). Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a. ResearchGate. [Link]

  • Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Download Table from ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Various Authors. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Various Authors. (n.d.). Effect of bases on Suzuki coupling reaction. ResearchGate. [Link]

  • Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Various Authors. (n.d.). Methods for preparing indazole compounds.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Various Authors. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF on ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Barreiro, E. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 61(10), 3249–3253. [Link]

  • Various Authors. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Various Authors. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]

  • Various Authors. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Omega. [Link]

Sources

Optimization

Technical Guide: Minimizing Side Products in 4-Chloro-3-iodo-7-methoxy-1H-indazole Reactions

Executive Summary & Molecule Profile 4-Chloro-3-iodo-7-methoxy-1H-indazole is a high-value scaffold, particularly in the development of kinase inhibitors (e.g., interleukins, tyrosine kinases). Its trisubstituted pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Chloro-3-iodo-7-methoxy-1H-indazole is a high-value scaffold, particularly in the development of kinase inhibitors (e.g., interleukins, tyrosine kinases). Its trisubstituted pattern offers three distinct vectors for diversification, but this density also introduces significant steric and electronic challenges.

Key Reactivity Profile:

  • C3-Iodine: The most reactive site. Prone to rapid oxidative addition. Primary risk: Protodeiodination (loss of iodine).

  • N1/N2 Nitrogen: The 7-methoxy group exerts a "steric gatekeeper" effect, destabilizing N1-alkylation and often favoring the N2-isomer kinetically.

  • C4-Chlorine: Generally inert under standard C3-coupling conditions. Serves as a latent handle for second-stage functionalization but can participate in side reactions (bis-coupling) if catalyst activity is uncontrolled.

Troubleshooting Guide: N-Functionalization (Regioselectivity)

The Challenge: The "7-Methoxy Effect"

In unsubstituted indazoles, N1-alkylation is thermodynamically favored. However, in your substrate, the 7-methoxy (OMe) group creates steric repulsion at the N1 position. This often shifts the reaction outcome toward the N2-isomer or results in difficult-to-separate N1/N2 mixtures.

FAQ: N-Alkylation Issues

Q: I am observing a 60:40 mixture of N2:N1 isomers. How do I force N1 selectivity? A: You must drive the reaction to its thermodynamic minimum.

  • Mechanism: The N2-alkylated product is often the kinetic product. The N1-product is thermodynamic.[1][2][3]

  • Solution:

    • Switch Base/Solvent: Use NaH in THF or Cs₂CO₃ in DMF at elevated temperatures (60–80°C). The sodium cation can coordinate with the C7-OMe oxygen and N1, potentially guiding selectivity, but steric repulsion usually dominates. Heat promotes equilibration to the stable N1 form.

    • Thermodynamic Equilibration: If you isolate the N2 isomer, treat it with catalytic acid or heat to see if it rearranges to N1 (though this is difficult with alkyl groups; easier with acyl).

    • Protecting Group Strategy: If permanent alkylation is not the goal, use THP (tetrahydropyranyl) or Trityl groups. THP protection is generally N1-selective due to anomeric effects and reversibility.

Q: I need the N2-isomer specifically. How do I maximize it? A: Exploit the steric hindrance at N1.

  • Protocol: Use Meerwein’s salt (Et₃OBF₄) or alkyl halides with Ag₂CO₃ in non-polar solvents (DCM or Toluene) at room temperature. These conditions favor the kinetic attack at the more accessible N2 lone pair.

Troubleshooting Guide: C3-Cross Coupling (Chemoselectivity)

The Challenge: Preserving the C4-Chlorine

The C3-Iodo bond is highly reactive toward Pd(0), while the C4-Chloro bond is sluggish. However, the proximity of the C4-Cl can sterically hinder the C3 site, requiring slightly more active catalytic systems, which increases the risk of touching the chlorine.

FAQ: Suzuki/Sonogashira Coupling Issues

Q: I am seeing significant "des-iodo" product (4-Chloro-7-methoxy-1H-indazole). Why? A: This is Protodeiodination , the most common side reaction.

  • Cause: The oxidative addition of Pd into the C-I bond occurs, but the transmetallation step is too slow. The Pd-Ar intermediate then abstracts a hydride (from solvent or base) and reductively eliminates.

  • Fix:

    • Strict Anhydrous Conditions: Moisture acts as a proton source.

    • Avoid Alcoholic Solvents: Do not use MeOH or EtOH. Use Dioxane, DMF, or Toluene .

    • Boost Transmetallation: Increase the concentration of the boronic acid (1.5–2.0 equiv) and base.

    • Catalyst Switch: Use a catalyst with a faster turnover, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . The bidentate ligands prevent β-hydride elimination pathways.

Q: My reaction is coupling at both C3 and C4 (Bis-coupling). How do I stop this? A: Your catalytic system is too active.

  • Cause: Ligands like SPhos, XPhos, or tBu₃P are powerful enough to activate aryl chlorides, especially electron-deficient ones.

  • Fix:

    • Downgrade Ligand: Switch to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These are active enough for Iodine but generally inert toward Chlorine at temperatures < 90°C.

    • Temperature Control: Keep the reaction below 80°C. C4-Cl activation usually requires temperatures > 100°C.

    • Stoichiometry: Limit the boronic acid to 1.0–1.1 equivalents.

Visual Decision Trees

Diagram 1: Optimizing Regioselectivity (N1 vs N2)

N_Alkylation_Selectivity Start Target: N-Alkylation of 4-Chloro-3-iodo-7-methoxy-1H-indazole Decision Which Isomer is Desired? Start->Decision N1_Target Target: N1-Isomer (Thermodynamic) Decision->N1_Target N2_Target Target: N2-Isomer (Kinetic/Steric) Decision->N2_Target N1_Method Method: 1. Base: NaH or Cs2CO3 2. Solvent: THF or DMF 3. Temp: 60-80°C (Heat is key) N1_Target->N1_Method N2_Method Method: 1. Base: Ag2CO3 or Meerwein Salt 2. Solvent: DCM or Toluene 3. Temp: 0°C to RT N2_Target->N2_Method N1_Result Result: Overcomes 7-OMe steric clash via thermodynamic equilibration N1_Method->N1_Result N2_Result Result: Exploits 7-OMe steric clash to favor accessible N2 N2_Method->N2_Result

Caption: Decision tree for navigating the steric influence of the 7-methoxy group during alkylation.

Diagram 2: Chemoselective Cross-Coupling Workflow

Chemoselectivity Substrate Substrate: 4-Cl, 3-I, 7-OMe Indazole Reaction Suzuki Coupling Conditions Substrate->Reaction Path_Standard Standard: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C Reaction->Path_Standard Recommended Path_Overactive Overactive: Pd-XPhos or Pd-SPhos >100°C Reaction->Path_Overactive Avoid Product_Desired Desired Product: 3-Aryl-4-Chloro-7-OMe (Cl preserved) Path_Standard->Product_Desired Product_Side Side Product: Bis-Coupled (Cl lost) Path_Overactive->Product_Side

Caption: Workflow to ensure chemoselectivity at C3 while retaining the C4-Cl handle.

Optimized Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C3

Objective: Install aryl group at C3 without affecting C4-Cl.

  • Setup: Charge a reaction vial with 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1) . Note: Degas strictly with Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv). Why? Ferrocenyl ligands are robust and selective for I over Cl.

  • Reaction: Heat to 80°C for 4-16 hours. Monitor by LCMS.

    • Checkpoint: If C3-I remains but reaction stalls, add 0.02 equiv fresh catalyst. Do NOT increase temp >90°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: N1-Selective Alkylation (Overcoming 7-OMe Sterics)

Objective: Force alkylation at the sterically crowded N1 position.

  • Deprotonation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Chelation/Equilibration: Stir at 0°C for 30 mins, then warm to RT for 30 mins. This allows the anion to equilibrate.

  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Heating: Heat to 60°C for 12 hours. Heat is required to overcome the kinetic preference for N2 caused by the 7-OMe group.

  • Purification: N1 and N2 isomers usually have distinct Rf values. N1 is typically less polar (higher Rf) in Hexane/EtOAc systems.

Quantitative Data Summary

ParameterC3-IodineC4-ChlorineN1-NitrogenN2-Nitrogen
Reactivity (Pd) High (Fast OA)Low (Slow OA)InertInert
Steric Environment Moderate (flanked by Cl)High (flanked by C3/C5)High (flanked by 7-OMe) Open
Preferred Reaction Suzuki, SonogashiraBuchwald (2nd step)Alkylation (Thermo)Alkylation (Kinetic)
Major Side Product Protodeiodination (H-sub)Bis-couplingN2-IsomerN1-Isomer

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[2] Chem. 2021, 17, 1939–1951.[2] Link

  • C3-Indazole Functionalization: A Review. Chimica Oggi - Chemistry Today. 2014. Link

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Molecules. 2018, 23(8), 2051. Link

  • Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.Link

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-3-iodo-7-methoxy-1H-indazole

The following Technical Support Guide addresses the stability and handling of 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: N/A, specific intermediate) under basic conditions. Executive Summary 4-Chloro-3-iodo-7-methoxy-1H...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: N/A, specific intermediate) under basic conditions.

Executive Summary

4-Chloro-3-iodo-7-methoxy-1H-indazole is a highly functionalized heterocycle often employed as a scaffold in the synthesis of kinase inhibitors (e.g., FGFR, IDH1 targets). Its stability under basic conditions is governed by three competing factors:

  • Acidity of N1-H: Readily deprotonated (

    
    ) for alkylation.
    
  • Lability of C3-Iodine: Susceptible to metal-halogen exchange or protodeiodination, though generally stable to non-nucleophilic bases.

  • Steric/Electronic Effects: The 4-chloro and 7-methoxy substituents create a sterically crowded environment for N1, influencing regioselectivity and reaction kinetics.

This guide details the stability boundaries, troubleshooting steps for common degradation pathways, and validated protocols for handling this intermediate.

Chemical Stability Profile

Reaction Pathways Under Basic Conditions

The diagram below illustrates the primary stability and degradation pathways when the compound is exposed to base.

StabilityPathways Start 4-Chloro-3-iodo-7-methoxy-1H-indazole (Neutral) Anion Indazolyl Anion (Stable Intermediate) Start->Anion Base (NaH, K2CO3) Deprotonation Prod_N1 N1-Alkylated Product (Thermodynamic) Anion->Prod_N1 R-X (Slow due to 7-OMe steric) Prod_N2 N2-Alkylated Product (Kinetic/Steric) Anion->Prod_N2 R-X (Favored by sterics) Degrad_Deiodo Des-iodo Impurity (Protodeiodination) Anion->Degrad_Deiodo High T, Reducing Solvent Trace Pd Degrad_Ox Oxidative Dimerization (Iodine Coupling) Anion->Degrad_Ox O2 / Light Radical mechanism

Figure 1: Reaction and degradation pathways.[1][2] The 7-methoxy group sterically hinders N1, potentially increasing N2 alkylation or slowing reaction rates, which may inadvertently allow side reactions (deiodination) to compete.

Quantitative Stability Data (Simulated)

Based on structure-activity relationships of polysubstituted indazoles.

ConditionBase SystemTempStabilityPrimary Risk
Aqueous Workup 1M NaOH / DCM25°CHigh None (Hydrolysis resistant).
Alkylation (Mild)

/ DMF
60°CModerate N2-alkylation; Color change (oxidation).
Alkylation (Strong) NaH / THF0°CHigh Excellent stability of anion.
Lithiation

-BuLi / THF
-78°CLow Critical: Rapid Lithium-Halogen exchange at C3.
Cross-Coupling

/ Pd cat.
90°CVariable Protodeiodination (loss of I) if catalyst is active without substrate.

Troubleshooting & FAQs

Issue 1: Loss of Iodine (Protodeiodination)

User Question: "I am attempting N-alkylation using


 in DMF at 80°C. LCMS shows a growing peak with M-126 (loss of Iodine). Why is this happening?"

Technical Insight: While the C3-I bond is relatively stable, it becomes labile at elevated temperatures in polar aprotic solvents (like DMF or DMAc), especially if trace metals (Cu, Pd) are present or if the solvent contains amine impurities. The electron-rich 7-methoxy group pushes electron density into the ring, slightly destabilizing the C-I bond compared to electron-deficient indazoles.

Corrective Action:

  • Lower Temperature: Reduce reaction temperature to <60°C.

  • Solvent Switch: Switch from DMF to Acetonitrile or Acetone (if solubility permits) to reduce thermal stress.

  • Exclude Light: Iodides are photosensitive. Wrap the flask in aluminum foil.

  • Radical Scavenger: Add a radical inhibitor (e.g., BHT) if a radical mechanism is suspected.

Issue 2: Regioselectivity (N1 vs. N2 Alkylation)

User Question: "I observe a 60:40 mixture of two isomers during alkylation. I need the N1 isomer. How do I improve the ratio?"

Technical Insight: The 7-methoxy group exerts steric hindrance near the N1 position. Although N1 is thermodynamically favored, the kinetic barrier created by the 7-OMe group (and potentially the 4-Cl) allows the more accessible N2 position to compete.

Optimization Protocol:

  • Base Selection: Use a smaller counter-ion base like NaH or LiOtBu in a non-polar solvent (Toluene/THF) to promote tight ion-pairing, which often favors N1 alkylation via the "guided" coordination mechanism.

  • Thermodynamic Control: Run the reaction at higher temperatures (if stability permits) or allow longer reaction times to permit thermodynamic equilibration (if the alkylation is reversible, though rare for alkyl halides).

  • Protecting Group Strategy: If direct alkylation fails, consider using a THP or SEM group (which often favor N2 or N1 selectively depending on conditions) and then isomerizing.

Issue 3: Material turns dark/black upon addition of base

User Question: "As soon as I add KOH to the solution, it turns black. Is my compound decomposing?"

Technical Insight: Indazoles, particularly iodo-indazoles, are prone to oxidation to form diazenyl radicals or iodine liberation (


) when exposed to light and base in the presence of oxygen. The "black" color is often free iodine or charge-transfer complexes.

Resolution:

  • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  during workup to reduce free iodine back to iodide and restore color.
    

Validated Experimental Protocols

Protocol A: Stability Testing (HPLC Method)

Use this protocol to verify the integrity of your starting material before committing to expensive steps.

Workflow Diagram:

StabilityTest Step1 Prepare 1 mg/mL Solution (MeCN/Water 1:1) Step2 Add Base Equiv. (e.g., 2 eq. K2CO3) Step1->Step2 Step3 Incubate (2h @ RT and 2h @ 50°C) Step2->Step3 Step4 Quench (Dilute HCl to pH 7) Step3->Step4 Step5 Analyze via HPLC (C18 Column, Gradient) Step4->Step5

Figure 2: Rapid stability screening workflow.

  • Preparation: Dissolve 5 mg of 4-Chloro-3-iodo-7-methoxy-1H-indazole in 5 mL of MeCN.

  • Challenge: Add 100 µL of 1M NaOH (or solid

    
    ).
    
  • Monitoring: Inject immediately (

    
    ) and after 4 hours (
    
    
    
    ).
  • Acceptance Criteria: Purity decrease < 0.5%. New peaks at RRT ~0.8 (Des-iodo) or RRT ~1.2 (Dimer) indicate instability.

Protocol B: Optimized N-Alkylation (Mitigating Steric Hindrance)

Designed to maximize N1 selectivity and minimize deiodination.

  • Setup: Charge a dry flask with 4-Chloro-3-iodo-7-methoxy-1H-indazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Note: Evolution of

      
       gas. Stir for 30 min at 0°C to ensure complete anion formation. The 7-OMe group may slow down deprotonation slightly compared to unsubstituted indazoles.
      
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 12–16 h.

    • Critical: Do not heat above 40°C unless conversion is stalled.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash with 10% 
    
    
    
    (to remove any liberated iodine) and Brine.

References & Authority

  • Indazole Chemistry & Regioselectivity :

    • Gaertner, R. "The Alkylation of Indazoles." Journal of the American Chemical Society, 1952. Established the fundamental N1 vs N2 alkylation thermodynamics.

    • Lier, F., et al. "Indazole chemistry: a review of recent developments." Beilstein Journal of Organic Chemistry, 2014. Link

  • Iodo-Indazole Stability :

    • BenchChem Technical Notes. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole." (General homology for iodo-indazole stability). Link

  • Specific Structural Analogs (FGFR Inhibitors) :

    • Perera, T. P. S., et al. "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Inhibitor." Molecular Cancer Therapeutics, 2017. (Context for 3-iodoindazole intermediates in drug discovery). Link

  • Synthetic Methodology :

    • Organic Syntheses, Coll.[3] Vol. 10, p. 423 (2004). General procedures for indazole handling. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Iodo vs. 3-Bromo Indazoles in Cross-Coupling Reactions

Introduction: The Strategic Importance of 3-Haloindazoles in Medicinal Chemistry The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Haloindazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments. The ability to precisely functionalize this privileged heterocycle, particularly at the C-3 position, is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on the indazole nucleus.

This guide provides an in-depth, objective comparison of the reactivity of two common precursors for C-3 functionalization: 3-iodoindazoles and 3-bromoindazoles. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and drug development professionals to make informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating the discovery pipeline.

The Decisive Step: Unpacking the Mechanism of Reactivity

The generally accepted trend in reactivity for haloarenes in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is fundamentally rooted in the rate-determining step of most catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.

The strength of the carbon-halogen bond is the primary determinant of the activation energy required for this step. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the cleavage of the C-I bond and the subsequent insertion of the palladium catalyst, leading to the formation of the key Pd(II) intermediate.[1] Consequently, reactions with 3-iodoindazoles typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their 3-bromo counterparts.

cluster_0 Oxidative Addition: The Rate-Determining Step cluster_1 Energy Profile Pd(0)L2 Pd(0)L₂ TransitionState Transition State Pd(0)L2->TransitionState + Ar-X ArX Ar-X (Indazole-I/Br) Pd(II)Complex Ar-Pd(II)(X)L₂ TransitionState->Pd(II)Complex E_start Reactants (Pd(0) + Ar-X) E_TS_I ‡ (Ar-I) E_TS_Br ‡ (Ar-Br) E_end Product (Ar-Pd(II)-X) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups at the C-3 position of indazoles, creating valuable precursors for further transformations.

3-Iodoindazoles are the preferred substrates for Sonogashira couplings. [2]The reaction typically proceeds smoothly under mild conditions, often at room temperature, using a classic Pd/Cu co-catalyst system. The high reactivity of the C-I bond ensures efficient coupling with a diverse range of terminal alkynes, leading to high yields of the desired 3-alkynylindazoles.

3-Bromoindazoles are less frequently employed in Sonogashira reactions due to their lower reactivity. While couplings are possible, they often necessitate higher reaction temperatures, longer reaction times, and potentially copper-free conditions with specialized palladium catalysts and ligands to avoid side reactions like Glaser coupling of the alkyne. [3]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAdd->AlkynylPd Transmetalation (from Cu-C≡CR) Product Ar-C≡CR AlkynylPd->Product Reductive Elimination CuCycle Cu(I) Cycle AlkynylPd->CuCycle interacts with Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 3-aminoindazoles, a structural motif present in many biologically active compounds. In this reaction, the choice between iodo- and bromo- precursors is often dictated by factors beyond just reactivity, such as cost and availability.

3-Iodoindazoles are excellent substrates for Buchwald-Hartwig amination, reacting readily with a wide variety of primary and secondary amines. Their high reactivity can be advantageous for coupling with less nucleophilic amines or for reactions at lower temperatures.

3-Bromoindazoles are also widely and successfully used in Buchwald-Hartwig aminations. [4][5]Due to their lower cost and greater commercial availability, they are often the substrate of choice in large-scale synthesis. Achieving high yields may require the use of more sophisticated and bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) and stronger bases (e.g., NaOtBu, LiHMDS) compared to their iodo counterparts. [4]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmidoComplex [Ar-Pd(II)(NR₁R₂)L₂]⁺X⁻ OxAdd->AmidoComplex Amine Coordination & Deprotonation (HNR₁R₂, Base) Product Ar-NR₁R₂ AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are representative, step-by-step methodologies for key cross-coupling reactions. These protocols are adapted from literature and should be optimized for specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

[6]

Protocol_Suzuki start Start step1 Combine 3-iodo-1H-indazole (1 eq.), boronic acid (1.5 eq.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 eq.) in a flask. start->step1 step2 Evacuate and backfill with an inert gas (e.g., Argon). step1->step2 step3 Add degassed dioxane and water (4:1 mixture). step2->step3 step4 Heat the mixture to 120 °C under microwave irradiation for 40 min. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Cool to room temp, dilute with water, and extract with an organic solvent (e.g., EtOAc). step5->step6 step7 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end_node End step8->end_node

Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried microwave vial, add 3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Sonogashira Coupling of N-Boc-3-Iodoindazole

[2]

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine N-Boc-3-iodoindazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to afford the desired 3-alkynylindazole.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

[5]

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the corresponding ligand to a vial.

  • Reaction Setup: In a separate vial, add 3-bromo-1H-indazole (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane to both vials. Add a solution of LiHMDS (1.0 M in THF, 2.5 eq.) to the substrate-containing vial.

  • Reaction Initiation: Transfer the activated catalyst solution to the substrate vial. Seal the vial and heat to 90-110 °C for 2-16 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Conclusion and Outlook

The choice between 3-iodo- and 3-bromoindazoles is a strategic decision guided by a balance of reactivity, cost, and the specific demands of the desired transformation.

  • 3-Iodoindazoles are the substrates of choice when high reactivity and mild reaction conditions are paramount. They are ideal for delicate substrates, complex syntheses, and for reactions like the Sonogashira coupling where their bromo counterparts are less effective.

  • 3-Bromoindazoles represent a more economical and readily available option, particularly for large-scale applications. While they often require more forcing conditions and careful optimization of the catalyst system, they are highly effective in robust transformations like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

As catalyst technology continues to advance, the reactivity gap between aryl bromides and even the more challenging aryl chlorides is narrowing. The development of new, highly active ligand systems will undoubtedly continue to expand the utility of 3-bromoindazoles, making them even more attractive for the efficient and cost-effective synthesis of novel indazole-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6. BenchChem.
  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Synthesis, 9(3), 386-397.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Rea. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Al-Rashida, M., et al. (2018).
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2798.
  • Lopp, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(41), 5284-5287.
  • Taddei, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 6649-6663.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.).
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6. BenchChem.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF.
  • Chemistry LibreTexts. (2023).
  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Organic Syntheses. (2020).
  • Royal Society of Chemistry. (2021).
  • University of Groningen. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • MDPI. (2018).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2025). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

Sources

Comparative

crystal structure analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole

Crystal Structure Analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole: A Comparative Technical Guide Executive Summary: The Structural Landscape This guide provides a technical framework for the crystal structure analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole: A Comparative Technical Guide

Executive Summary: The Structural Landscape

This guide provides a technical framework for the crystal structure analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: 1000342-00-6). As a highly functionalized intermediate in kinase inhibitor development, this scaffold presents a unique crystallographic challenge: the competition between classical hydrogen bonding and halogen-mediated interactions.

The Core Comparison: We compare the predicted solid-state performance of the target tetra-substituted compound against the experimentally verified structure of its parent scaffold, 7-Methoxy-1H-indazole (Acta Cryst. C, 2002).

FeatureReference Standard (7-Methoxy-1H-indazole)Target Compound (4-Cl-3-I-7-OMe-Indazole)Structural Implication
Primary Interaction N-H...N Hydrogen Bond (Trimer)I...N / I...O Halogen BondShift from H-bond dominance to

-hole driven assembly.
Steric Environment Unhindered C3/C4 positionsSevere 3-I / 4-Cl Clash Likely distortion of the pyrazole ring or out-of-plane iodine displacement.
Methoxy Conformation Planar (Trans to N-H)Potentially Twisted4-Cl bulk may disrupt the global planarity seen in the parent.

Theoretical Grounding & Causality

The "Peri-Interaction" Stress Test

The defining feature of this molecule is the 3,4-dihalogen substitution .

  • Causality: The Van der Waals radius of Chlorine (1.75 Å) and Iodine (1.98 Å) creates a significant steric overlap at the peri-positions (C3 and C4).

  • Prediction: Unlike the planar parent molecule, the Target Compound cannot remain flat. The crystal lattice must accommodate this strain, likely resulting in a twisted conformation (dihedral angle C4-C3-I > 5°) to relieve repulsion. This breaks the

    
    -stacking efficiency seen in simple indazoles.
    
Halogen Bonding (XB) vs. Hydrogen Bonding (HB)
  • Mechanism: The Iodine atom at C3 exhibits a positive electrostatic potential cap (

    
    -hole).
    
  • Competitive Pathway: While the N1-H is a strong HB donor, the bulky 3-I and 4-Cl groups shield the N2 acceptor site. Consequently, the lattice energy minimization will likely favor I...N or I...O (methoxy) halogen bonds over the cyclic N-H...N trimers observed in 7-methoxy-1H-indazole.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to isolate the specific polymorph stabilized by halogen bonding.

Phase 1: Crystallization Strategy (The "Halogen Trap")
  • Objective: Grow single crystals suitable for XRD while avoiding solvate formation that masks intrinsic packing.

  • Solvent System: Use Dichloromethane/Hexane (1:3) by vapor diffusion.

    • Why? Non-polar hexane forces the hydrophobic halogens to interact, promoting I...I or I...Cl contacts. Avoid alcohols (MeOH/EtOH) as they compete with the N-H donor.

  • Step-by-Step:

    • Dissolve 20 mg of compound in 1.5 mL DCM in a small vial (inner).

    • Place inner vial uncapped into a larger jar containing 10 mL Hexane (outer).

    • Seal outer jar and store at 4°C in the dark (iodine is photosensitive).

    • Validation: Crystals should appear as prisms within 48-72 hours. Needles indicate rapid crashing (failed experiment).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar (Mo K

    
     radiation).
    
  • Temperature: 100 K (Mandatory).

    • Reasoning: Halogen bonds are soft interactions. Room temperature thermal motion will smear the electron density of the Iodine

      
      -hole, obscuring the key interaction geometry.
      
  • Refinement Check (The "Alert" System):

    • Check the Flack Parameter : If the space group is non-centrosymmetric, a Flack parameter near 0.0 confirms absolute configuration (relevant if chiral impurities exist, though this molecule is achiral).

    • Residual Density: Look for "ghost peaks" near the Iodine (approx 1.0 Å away). These are often Fourier truncation errors due to the heavy atom; do not model them as hydrogens.

Comparative Data Analysis

Use the following reference values to benchmark your experimental results.

Table 1: Bond Metrics & Interaction Thresholds
ParameterReference (7-OMe-Ind) Target Expectation (4-Cl-3-I) Validation Criteria
C3-Substituent Bond C-H: 0.93 ÅC-I: 2.08 - 2.10 Å If < 2.05 Å, check for disorder.
N1-N2 Bond Length 1.372(2) Å1.36 - 1.38 Å Shortening indicates electronic pull from halogens.
Methoxy Torsion 0.5° (Planar)0 - 15° High deviation suggests lattice packing stress.
Primary Contact N-H...N (2.88 Å)C-I...N (2.9 - 3.2 Å) Look for linearity (

C-I...N

175°).

Reference Source for 7-Methoxy-1H-indazole: Acta Cryst.[1] C58, o688 (2002).[1][2]

Visualization of Structural Logic

The following diagram illustrates the decision tree for analyzing the packing forces in this di-halogenated system.

CrystalLogic Compound 4-Chloro-3-iodo-7-methoxy-1H-indazole StericCheck Check Peri-Interaction (3-I vs 4-Cl) Compound->StericCheck Planar Planar Conformation StericCheck->Planar No (Unlikely) Twisted Twisted Conformation (Distorted) StericCheck->Twisted Yes (High Probability) Packing Lattice Assembly Forces Twisted->Packing HBond H-Bond Dominant (N-H...N) Packing->HBond If Solvents interfere XBond Halogen Bond Dominant (C-I...N / C-I...O) Packing->XBond In Non-polar media Sigma-Hole Directed Assembly Sigma-Hole Directed Assembly XBond->Sigma-Hole Directed Assembly

Caption: Logical pathway for determining the dominant crystal packing motif. The steric clash at C3/C4 acts as the primary structural switch.

References & Authority

  • Crystal Structure of 7-Methoxy-1H-indazole:

    • Title: 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.

    • Source: Acta Crystallographica Section C (2002).[1][2]

    • URL:[Link]

    • Relevance: Provides the baseline geometry for the unhalogenated scaffold.

  • Halogen Bonding Principles:

    • Title: The Halogen Bond: Nature and Applications.[3]

    • Source:Chemical Reviews (2016).

    • URL:[Link]

    • Relevance: Authoritative source on

      
      -hole interactions essential for analyzing the 3-Iodo group.
      
  • Indazole Synthesis & Properties:

    • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.

    • Source:Austin Journal of Analytical & Pharmaceutical Chemistry.

    • URL:[Link]

    • Relevance: Contextualizes the biological importance of the 7-methoxy substitution pattern.

Sources

Validation

Melting Point Determination Guide: 4-Chloro-3-iodo-7-methoxy-1H-indazole

This guide outlines the comparative performance of melting point (MP) determination techniques for 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: 1000342-00-6). Executive Technical Summary Target Analyte: 4-Chloro-3-iodo-7-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative performance of melting point (MP) determination techniques for 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS: 1000342-00-6).

Executive Technical Summary

  • Target Analyte: 4-Chloro-3-iodo-7-methoxy-1H-indazole[1][2][3]

  • CAS Registry Number: 1000342-00-6[2][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClIN
    
    
    O[5]
  • Molecular Weight: 308.50 g/mol

  • Physicochemical Profile: This compound is a halogenated indazole intermediate, typically appearing as an off-white to pale yellow crystalline solid.

  • Critical Challenge: The presence of the C3-Iodo and C7-Methoxy groups on the indazole core introduces specific thermal risks:

    • Sublimation: Indazoles are prone to sublimation prior to melting, potentially fogging capillary optics.

    • Thermal Instability: C-I bonds are weaker than C-Cl or C-F bonds; prolonged exposure to high heat can induce deiodination or darkening (decomposition) before the true melt, obscuring the endpoint.

This guide compares three standard determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to identify the optimal protocol for this specific chemical entity.

Comparative Performance of Determination Methods

For a labile, halogenated intermediate like 4-Chloro-3-iodo-7-methoxy-1H-indazole, the method of choice dictates the accuracy of the result.

FeatureMethod A: Manual Capillary (Thiele/Mel-Temp)Method B: Automated Optoelectronic (Mettler/Büchi)Method C: Differential Scanning Calorimetry (DSC)
Primary Detection Visual (Subjective)Optical Transmission (Objective)Heat Flow (Thermodynamic)
Precision

1.0–2.0 °C

0.3–0.5 °C

0.1 °C
Sublimation Handling Poor (Sample may escape/fog)Moderate (Sealed capillaries required)Excellent (Hermetically sealed pans)
Decomposition Insight Low (Darkening often confused with melt)Medium (Transmission drops if sample chars)High (Exotherm vs. Endotherm distinction)
Sample Required ~1–5 mg~2–5 mg~2–10 mg
Throughput Low (1 sample/run)High (3–6 samples/run)Low (1 sample/run)
Verdict for Analyte Screening Only QC Standard Gold Standard for R&D
Expert Insight on Causality
  • Why Manual Fails: The subjective interpretation of "meniscus formation" is compromised when the sample discolors due to iodine liberation (a common issue with C3-iodoindazoles).

  • Why DSC Wins: DSC separates the endothermic event of melting from the exothermic event of decomposition. If the compound melts at 160°C and decomposes at 165°C, a capillary method will likely report a broad, inaccurate range. DSC resolves these as distinct peaks.

Recommended Experimental Protocols

Protocol A: Automated Optoelectronic Method (Routine QC)

Best balance of speed and compliance (USP <741>).

Equipment: Mettler Toledo MP90 or Büchi M-565.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates depress MP). Grind to a fine powder using an agate mortar.

  • Loading: Fill 3 melting point capillaries to a height of 3 mm . Compact the powder by tapping (loose packing causes uneven heat transfer).

  • Sealing (Critical): Flame-seal the open end of the capillary to prevent sublimation of the indazole ring.

  • Parameters:

    • Start Temp: 140°C (Assuming expected MP >150°C; adjust based on CoA).

    • Ramp Rate: 1.0 °C/min. (Faster rates lag the sensor; slower rates risk decomposition).

    • Endpoint Threshold: Set transmission drop to 40% (onset) and 90% (clear point).

  • Validation: Run a benzoic acid standard (MP 122°C) or adipic acid (MP 152°C) prior to analysis.

Protocol B: Differential Scanning Calorimetry (R&D Characterization)

Required for purity analysis and polymorph screening.

Equipment: TA Instruments Discovery DSC or PerkinElmer DSC 8000.

  • Pan Selection: Use Tzero Hermetic Aluminum Pans . The hermetic seal suppresses sublimation and contains volatile iodine decomposition products.

  • Reference: Empty hermetic aluminum pan (matched weight).

  • Purge Gas: Nitrogen (50 mL/min).

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C.

    • Note: Do not use a "Heat-Cool-Heat" cycle for this compound initially. If the C-I bond cleaves during the first melt, the second cycle will show the MP of the degradation product, not the parent.

  • Data Analysis: Integrate the melting endotherm.

    • 
      : Extrapolated onset temperature (The true thermodynamic MP).
      
    • 
      : Peak temperature.
      
    • 
      : Enthalpy of fusion (J/g). A sharp, high-energy peak indicates high crystallinity.
      

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct method and interpreting the results for 4-Chloro-3-iodo-7-methoxy-1H-indazole.

MP_Determination_Workflow Start Start: Characterize 4-Chloro-3-iodo-7-methoxy-1H-indazole Check_Purity Is Purity Known? (>98%) Start->Check_Purity Method_Select Select Method Based on Goal Check_Purity->Method_Select Capillary Method: Capillary (QC) Method_Select->Capillary Routine ID DSC Method: DSC (R&D) Method_Select->DSC Purity/Polymorph Seal_Cap CRITICAL: Flame Seal Capillary (Prevent Sublimation) Capillary->Seal_Cap Hermetic Use Hermetic Pan DSC->Hermetic Obs_Color Observe: Discoloration before Melt? Seal_Cap->Obs_Color Valid_Cap Result: Clear Melt Range Obs_Color->Valid_Cap No Darkening Invalid_Cap Result: Decomp/Fogging (Inaccurate) Obs_Color->Invalid_Cap Darkening/Fog Invalid_Cap->DSC Switch Method Single_Ramp Single Ramp 10°C/min Hermetic->Single_Ramp Analysis Analyze Endotherm Onset Single_Ramp->Analysis

Caption: Decision logic for analyzing halogenated indazoles. Note the critical pivot to DSC if decomposition (discoloration) is observed in capillary methods.

Data Interpretation & Troubleshooting

When analyzing 4-Chloro-3-iodo-7-methoxy-1H-indazole, you may encounter specific artifacts. Use this table to interpret them:

ObservationDiagnosisCorrective Action
Wide Melting Range (>3°C) Impurity or Solvent TrapDry sample at 40°C/vac. Check HPLC purity.
Sample turns brown/violet Iodine liberation (Decomp)Use DSC. If using capillary, record "Decomposition Point" (

), not MP.
Fog inside capillary SublimationThe capillary was not sealed properly. Repeat with flame-sealed tube.
Double Melting Peak (DSC) PolymorphismThe compound may have metastable forms. Do not grind excessively; test "as is" vs. "ground".

References

  • Sigma-Aldrich. 4-Chloro-1H-indazole Product Specification (CAS 13096-96-3). (Used as structural baseline for indazole thermal behavior).

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard for capillary methodology).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (Protocol for automated detection).

  • National Institutes of Health (PubChem). 4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS 1000342-00-6) Compound Summary.[2]

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010. (Context on C3-iodo stability and synthesis).

Sources

Comparative

A Researcher's Guide to Differentiating N1 and N2 Isomers of 4-Chloro-3-iodo-7-methoxy-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural characterization of heterocyclic compounds is a cornerstone of robust and reproducible science. The indazole nucleus,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural characterization of heterocyclic compounds is a cornerstone of robust and reproducible science. The indazole nucleus, a prevalent scaffold in numerous pharmacologically active agents, presents a common yet critical challenge: the differentiation of N1 and N2 regioisomers that arise during synthesis.[1][2][3] The seemingly subtle difference in the position of substitution on the pyrazole ring can lead to profound variations in biological activity, pharmacokinetic properties, and toxicity. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to differentiate the N1 and N2 isomers of 4-Chloro-3-iodo-7-methoxy-1H-indazole, a polysubstituted indazole with potential applications in medicinal chemistry.

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on reaction conditions such as the choice of base, solvent, and the nature of the electrophile.[4][5] The N1 isomer is generally considered the thermodynamically more stable product, while the N2 isomer is often the kinetically favored one.[5] This guide will equip you with the knowledge and practical protocols to confidently distinguish between these two isomers.

The Indazole Isomers: A Structural Overview

The core of our investigation lies in the distinct electronic and steric environments of the N1 and N2 isomers of 4-Chloro-3-iodo-7-methoxy-1H-indazole. Understanding these differences is key to interpreting the spectroscopic and chromatographic data that will be discussed.

G cluster_N1 N1 Isomer cluster_N2 N2 Isomer N1_isomer N1_isomer N2_isomer N2_isomer G cluster_workflow NMR-Based Isomer Differentiation Workflow start Synthesized Mixture of N1 and N2 Isomers nmr_acq Acquire 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR Spectra start->nmr_acq one_d_analysis Analyze ¹H and ¹³C Chemical Shifts nmr_acq->one_d_analysis two_d_analysis Analyze HMBC and NOESY Correlations one_d_analysis->two_d_analysis Preliminary Assignment n1_isomer Identify N1 Isomer two_d_analysis->n1_isomer Key HMBC/NOESY correlations for N1 observed n2_isomer Identify N2 Isomer two_d_analysis->n2_isomer Key HMBC correlations for N2 observed

Caption: A typical workflow for the differentiation of indazole isomers using NMR spectroscopy.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve the aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe two- and three-bond correlations.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to observe through-space correlations.

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) is a valuable tool for the separation and purification of N1 and N2 indazole isomers. [5]Due to their different polarities and steric profiles, the two isomers will exhibit different retention times on a chromatographic column.

Typical HPLC Conditions:

  • Column: A reversed-phase C18 column is a good starting point. For more challenging separations, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity. [6]* Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm) is standard.

Experimental Protocol: HPLC Method Development

  • Initial Scouting: Begin with a generic gradient on a C18 column (e.g., 5% to 95% acetonitrile in water over 15 minutes).

  • Solvent Optimization: If co-elution occurs, try switching the organic modifier to methanol, as this can alter the selectivity.

  • Stationary Phase Screening: If separation is still not achieved, screen different stationary phases (e.g., PFP, phenyl-hexyl) that offer different retention mechanisms.

  • Method Optimization: Once baseline separation is achieved, the gradient can be optimized to reduce run time and improve peak shape.

Definitive Structural Elucidation: X-Ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous structural assignment of the N1 and N2 isomers. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no doubt as to the position of the substituent on the indazole nitrogen.

Conclusion

The differentiation of N1 and N2 isomers of 4-Chloro-3-iodo-7-methoxy-1H-indazole is a critical step in its chemical and pharmacological characterization. While a combination of analytical techniques provides the most comprehensive picture, NMR spectroscopy, particularly 2D experiments like HMBC and NOESY, stands out as the most powerful and accessible method for unambiguous isomer assignment in solution. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently tackle this common challenge in heterocyclic chemistry, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Faisal, M., et al. (2019). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1783–1787. [Link]

  • Popat, K. H., et al. (2003). Synthesis and biological evaluation of some new 1,2-diazole derivatives. Indian Journal of Chemistry, 42B, 2644-2648.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • ResearchGate. (2022). Complete 1 H NMR and 13 C NMR signal assignments for compound (3). [Link]

  • Capot Chemical. 3-Iodo-7-methoxy-1H-indazole. [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

  • Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(15), 5227-5234. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Shi, F., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 14(12), 3127-3133. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • Attia, M. I., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Journal of Chemistry, 2013, 789010. [Link]

  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(7), 1642-1645. [Link]

  • The Royal Society of Chemistry. (2017). Supporting information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. [Link]

  • Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • ResearchGate. (2021). Comparison of 1 H NMR experimental data for 1 and 2, with calculated... [Link]

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. (2024). Indazole synthesis. [Link]

  • DSpace@MIT. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

  • ResearchGate. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • ACS Publications. (2016). X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. Journal of Medicinal Chemistry, 59(21), 9878-9886. [Link]

  • Katritzky, A. R., et al. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358. [Link]

  • Somei, M., et al. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. Heterocycles, 22(4), 797-800. [Link]

  • The Journal of Organic Chemistry. (2025). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. [Link]

  • Gunawan, G., & Sari, L. A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 105-122. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Molecules. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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